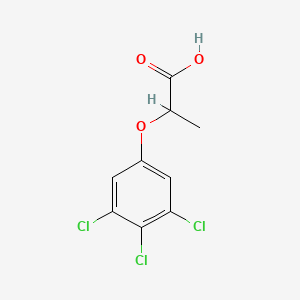

2-(3,4,5-Trichlorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

949-60-0 |

|---|---|

Molecular Formula |

C9H7Cl3O3 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

2-(3,4,5-trichlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |

InChI Key |

JMWCQMWRGTXVBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Stereochemical Research and Chiral Enantiomer Studies

Chirality of 2-(3,4,5-Trichlorophenoxy)propanoic Acid and Related Derivatives

The molecular structure of this compound, also known as Fenoprop (B104943) or 2,4,5-TP, contains a chiral center, leading to the existence of stereoisomers. wikipedia.orgepa.gov This chirality arises from the carbon atom in the propanoic acid chain that is bonded to the trichlorophenoxy group, a methyl group, a carboxyl group, and a hydrogen atom. The presence of this chiral center means the compound can exist as two non-superimposable mirror images. wikipedia.org

Enantiomeric Forms: (R)- and (S)-Isomers

These two mirror-image forms are known as enantiomers and are designated as the (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. wikipedia.orgnih.gov The (R)-enantiomer and the (S)-enantiomer of this compound have identical physical and chemical properties in an achiral environment, but they can exhibit significantly different biological activities.

Structural studies have been conducted on related compounds, such as 2-(2,4,5-trichloroanilino)propanoic acid and 2-(2,4,5-trichlorophenoxy)propanoic acid, to understand the relationship between molecular shape and crystal packing. acs.org These investigations have examined the structures of the individual enantiomers, racemates (equal mixtures of both enantiomers), and quasiracemates. acs.org

Differential Biological Activity of Enantiomers

A significant body of research on phenoxypropionic acid herbicides has demonstrated that the biological activity, particularly herbicidal potency, is predominantly associated with one of the enantiomers. wikipedia.orgnih.govresearchgate.net For many aryloxyphenoxypropionic acid herbicides, the (R)-isomer is the biologically active form that inhibits the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis in grasses. nih.govresearchgate.net Molecular modeling studies suggest that the (R)-enantiomer adopts a specific low-energy conformation that allows it to bind effectively to the active site of ACCase. nih.gov Conversely, the (S)-enantiomer has difficulty adopting this active conformation due to steric hindrance, rendering it significantly less active. nih.gov

This enantioselectivity is a common phenomenon among phenoxyalkanoic herbicides. For instance, in the case of dichlorprop (B359615) and mecoprop (B166265), the (R)-enantiomer exhibits greater absorption and translocation within the plant to the target site. nih.gov This differential behavior at the molecular level translates to a macroscopic difference in herbicidal efficacy.

Enantioselective Synthesis and Resolution Methodologies

The distinct biological activities of enantiomers have driven the development of methods to produce single, desired enantiomers. This is achieved through enantioselective synthesis or by separating a racemic mixture.

Asymmetric Synthesis Approaches for Phenoxypropionic Acid Derivatives

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral starting material. uwindsor.capharmaguideline.com This can be achieved using various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. slideshare.netnumberanalytics.comslideshare.net For phenoxypropionic acid derivatives, synthetic routes often involve the use of a chiral starting material, such as (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, to build the desired molecule. jlu.edu.cnmdpi.com The goal of these synthetic methods is to control the stereochemistry of the reaction to produce the target enantiomer with high enantiomeric excess. uwindsor.ca

Chromatographic Chiral Separation Techniques

When a racemic mixture is produced, chromatographic techniques are often employed to separate the enantiomers. Chiral chromatography is a powerful tool for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com

Capillary Liquid Chromatography has proven effective for the chiral separation of phenoxypropionic acids. nih.govnih.gov Methods have been developed using chiral selectors, such as cyclodextrins, added to the mobile phase or incorporated into the stationary phase. nih.govcapes.gov.br For example, the direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was achieved using a chiral HPLC column. nih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been successfully used to separate stereoisomers of related chlorinated compounds. nih.gov

These techniques are crucial not only for obtaining pure enantiomers for biological testing but also for analytical purposes, such as monitoring the enantiomeric composition of these compounds in various matrices.

Enantioselective Metabolism and Environmental Fate Investigations

The stereochemistry of this compound and its relatives also influences their behavior in the environment and within living organisms.

Investigations into the biodegradation of racemic phenoxyalkanoic herbicides like dichlorprop (2,4-DP) and mecoprop (MCPP) have revealed enantioselective processes in both plants and soil. nih.govmst.edu In many cases, one enantiomer is degraded at a faster rate than the other. nih.govmst.edu For example, preferential degradation of the S-(-) enantiomer of both 2,4-DP and MCPP has been observed in several broadleaf weed species and in soil. nih.gov The rate of degradation can vary significantly between different plant species and environmental compartments. nih.govmst.edu

Understanding the enantioselective metabolism and environmental fate is critical for accurately assessing the environmental impact and potential risks associated with the use of such chiral compounds. nih.govnih.gov The differential persistence of enantiomers can lead to shifts in the enantiomeric ratio in the environment over time.

Molecular and Cellular Mechanisms of Action in Plant Systems

Auxin Mimicry and Receptor Interactions

Fenoprop's herbicidal activity stems from its structural similarity to the primary native auxin in plants, Indole-3-acetic acid (IAA). This resemblance allows it to hijack the plant's natural auxin signaling pathway, leading to a lethal overdose.

Fenoprop (B104943) is a synthetic analog of IAA. dbpedia.org While both molecules can elicit physiological responses typical of auxins, the synthetic nature of Fenoprop makes it resistant to the plant's natural degradation processes. This persistence leads to a continuous stimulation of auxin-responsive genes, causing metabolic disruption. The core structural features of Fenoprop, including the carboxylic acid side chain, allow it to be recognized by the plant's auxin perception machinery. solubilityofthings.comresearchgate.netresearchgate.net

The primary sites of auxin perception in plants are the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which are components of the SCF(TIR1/AFB) E3 ubiquitin ligase complex. uwa.edu.auscielo.brresearchgate.netscielo.brmdpi.com Fenoprop, acting as an auxin mimic, binds to the auxin co-receptor complex formed by TIR1/AFB and an Aux/IAA repressor protein. nih.govnih.gov This binding is not a simple one-to-one interaction; rather, the auxin molecule acts as a "molecular glue," stabilizing the interaction between the receptor and the repressor protein. scielo.br Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptors with varying affinities for different auxin molecules, which may explain the selective action of some auxinic herbicides. nih.gov Some studies suggest that certain auxinic herbicides may have a preference for specific AFB proteins, such as AFB5. nih.govresearchgate.net

In the absence of high auxin concentrations, Auxin/Indole-3-acetic acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factors (ARFs). nih.govnih.gov The binding of Fenoprop to the TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. uwa.edu.auscielo.brresearchgate.netplos.org The destruction of these repressor proteins releases the ARFs from their inhibitory control. nih.gov This process effectively deregulates the expression of numerous genes that are normally under tight auxin control. scielo.brresearchgate.net

With the degradation of the Aux/IAA repressors, the now-active Auxin Response Factors (ARFs) are free to bind to auxin response elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription. uwa.edu.aunih.gov The massive and sustained activation of ARFs by a synthetic auxin like Fenoprop leads to an uncontrolled upregulation of genes involved in cell division, expansion, and differentiation. nih.gov This aberrant gene expression is a key factor in the subsequent disruption of normal plant growth processes.

Disruption of Plant Growth and Development Processes

The auxin overload induced by Fenoprop has profound and ultimately lethal effects on plant growth and development. The continuous stimulation of auxin signaling pathways leads to a variety of abnormal growth responses. dbpedia.orgwikipedia.org In shoots, this manifests as epinasty (downward bending of leaves), stem twisting, and uncontrolled cell elongation. holganix.com Conversely, in roots, high concentrations of auxins typically inhibit cell elongation, which can disrupt normal geotropism and water uptake. nagwa.com The plant essentially grows itself to death, exhausting its energy reserves in a futile attempt to manage the conflicting growth signals. This uncontrolled growth also leads to the blockage of phloem transport, causing a buildup of carbohydrates in the leaves and starvation of the roots.

Table 1: Comparative Effects of Endogenous and Synthetic Auxins on Plant Processes

| Process | Endogenous Auxin (e.g., IAA) | Synthetic Auxin (e.g., Fenoprop) |

|---|---|---|

| Cell Elongation | Promotes elongation in shoots, inhibits at high concentrations in roots. holganix.comnagwa.com | Causes uncontrolled and exaggerated elongation in susceptible species. holganix.com |

| Gene Regulation | Tightly regulated expression of auxin-responsive genes. | Sustained and uncontrolled activation of auxin-responsive genes. scielo.brresearchgate.net |

| Metabolism | Normal metabolic rate. | Accelerated metabolism leading to resource depletion. |

| Degradation | Subject to rapid enzymatic degradation and conjugation. | Resistant to normal degradation pathways, leading to persistence. |

| Overall Effect | Coordinated and normal plant development. numberanalytics.com | Disruption of growth, developmental abnormalities, and eventual plant death. dbpedia.orgwikipedia.org |

Cellular-Level Manifestations of Auxin Overload

The macroscopic symptoms of Fenoprop toxicity are a direct result of dramatic changes occurring at the cellular level. The auxin overload profoundly affects fundamental cellular structures and processes.

One of the key cellular targets of auxin action is the cytoskeleton, a dynamic network of protein filaments, including actin filaments and microtubules. uwa.edu.auresearchgate.net Auxin overload has been shown to disrupt the organization and dynamics of the cytoskeleton. scielo.brscielo.br This disruption can lead to alterations in cell shape, polarity, and division.

The disorganization of the cytoskeleton has further consequences for organelle mobility. scielo.brresearchgate.net Organelles such as mitochondria and peroxisomes are transported along cytoskeletal tracks to different parts of the cell where their functions are required. scielo.br The disruption of these tracks by auxin overload can impair organelle movement, leading to localized metabolic imbalances and increased oxidative stress. scielo.brresearchgate.net For example, the reduced mobility of peroxisomes, which are involved in detoxifying reactive oxygen species (ROS), can lead to an accumulation of these damaging molecules, contributing to cellular damage and eventual cell death. scielo.brresearchgate.net

Table 2: Summary of Cellular Effects of Auxin Overload

| Cellular Component/Process | Effect of Auxin Overload | Consequence |

|---|---|---|

| Cytoskeleton (Actin & Microtubules) | Disorganization and altered dynamics. scielo.brscielo.br | Abnormal cell shape, impaired cell division, and reduced intracellular transport. |

| Organelle Mobility (Mitochondria, Peroxisomes) | Reduced movement along cytoskeletal tracks. scielo.brresearchgate.net | Impaired energy production, increased oxidative stress, and metabolic dysfunction. scielo.br |

| Cell Wall | Increased expression of cell wall remodeling factors (e.g., expansins). nih.gov | Uncontrolled cell expansion and structural weakening. |

| Gene Expression | Massive and sustained activation of auxin-responsive genes. scielo.brresearchgate.net | Aberrant protein synthesis and metabolic chaos. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(3,4,5-Trichlorophenoxy)propanoic acid |

| Fenoprop |

| Silvex |

| Indole-3-acetic Acid (IAA) |

| Transport Inhibitor Response 1 (TIR1) |

| Auxin F-Box (AFB) |

| Auxin/Indole-3-acetic acid (Aux/IAA) |

Advanced Synthetic Methodologies and Chemical Derivatization for Research

General Synthetic Routes for Phenoxypropanoic Acid Derivatives

The most common and versatile method for synthesizing phenoxypropanoic acid derivatives is the Williamson ether synthesis. francis-press.comwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(3,4,5-Trichlorophenoxy)propanoic acid, the synthesis would typically involve the reaction of a 3,4,5-trichlorophenoxide salt with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester.

The general mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org The reaction begins with the deprotonation of a phenol (B47542) (in this case, 3,4,5-trichlorophenol) by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a more nucleophilic phenoxide ion. youtube.comkhanacademy.org This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., ethyl 2-bromopropionate), displacing the halide leaving group. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergoing elimination reactions as a side reaction. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the ester group to yield the carboxylic acid. nih.govgoogle.com

A general synthetic scheme is presented below: Step 1: Formation of the Phenoxide 3,4,5-Trichlorophenol (B165643) is treated with a base (e.g., NaOH) to form sodium 3,4,5-trichlorophenoxide.

Step 2: Williamson Ether Synthesis The resulting phenoxide is reacted with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) to form ethyl 2-(3,4,5-trichlorophenoxy)propanoate.

Step 3: Hydrolysis The ester is hydrolyzed, typically under basic or acidic conditions, to yield the final product, this compound. nih.gov

Factors influencing the Williamson ether synthesis include the nature of the halogen in the alkyl halide (reactivity order: I > Br > Cl), the solvent, and the reaction temperature. francis-press.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the SN2 reaction. francis-press.com

Functional Group Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the functional groups of a molecule and assessing how these changes affect its efficacy. nih.gov For phenoxypropionic acids, modifications can be made to the aromatic ring, the ether linkage, or the propionic acid side chain. nih.gov

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. biosyn.com By altering these groups, researchers can influence properties such as binding affinity to a target receptor, metabolic stability, and pharmacokinetic profile. For instance, SAR studies on 3-arylpropionic acids have shown that introducing substitutions on the propionic acid chain can enhance their half-life in rats, likely by blocking metabolic oxidation. nih.gov The synthesis of a library of analogs with varied substituents on the phenyl ring or modifications of the carboxylic acid group allows for a comprehensive exploration of the chemical space and the identification of compounds with improved properties. researchgate.net

Design and Synthesis of Novel Phenoxypropionic Acid Derivatives with Modified Moieties (e.g., Imidazo[1,2-α]pyridine, 1,3,5-Triazine (B166579) Systems)

To explore new biological activities and SAR, the phenoxypropionic acid scaffold can be coupled with various heterocyclic systems. The imidazo[1,2-α]pyridine and 1,3,5-triazine moieties are of particular interest due to their diverse pharmacological properties. oup.comgigvvy.com

Imidazo[1,2-α]pyridine Derivatives: Derivatives of phenoxypropionic acid containing an imidazo[1,2-α]pyridine moiety have been synthesized and evaluated for their herbicidal activities. oup.com The synthesis typically involves the reaction of a substituted 2-amino-pyridine with an α-haloketone to form the imidazo[1,2-α]pyridine core, which is then coupled with the phenoxypropionic acid part. oup.comtci-thaijo.org One reported approach involves coupling phenoxypropionic acid derivatives with a pre-formed substituted imidazo[1,2-a]pyridine (B132010) ring. oup.com The nature and position of substituents on the imidazo[1,2-a]pyridine ring have been shown to dramatically affect herbicidal activity. oup.com For example, a cyano group at the 3-position and a chlorine atom at the 6-position were found to enhance activity against certain weeds. oup.com

1,3,5-Triazine Derivatives: The 1,3,5-triazine ring system serves as a versatile core for creating multi-substituted compounds. nih.gov A new series of phenoxypropanoic acid derivatives based on a 1,3,5-triazine system were prepared from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and various phenoxypropionic acid derivatives. gigvvy.comresearchgate.net The synthesis involves a sequential aromatic nucleophilic substitution, where the chlorine atoms on the triazine ring are displaced by the phenoxypropionic acid moiety and other nucleophiles. gigvvy.comgigvvy.com The process often begins with the esterification of the phenoxypropionic acid to protect the carboxylic acid group, followed by coupling with cyanuric chloride. gigvvy.com The remaining chlorine atoms on the triazine ring can then be substituted with other functional groups (e.g., amines, alkoxides, thiols) to generate a library of diverse compounds for biological screening. gigvvy.comnih.gov

Table 1: Synthetic Strategies for Novel Phenoxypropionic Acid Derivatives

| Heterocyclic Moiety | General Synthetic Approach | Key Reactants | Purpose of Derivatization |

|---|---|---|---|

| Imidazo[1,2-α]pyridine | Coupling of a pre-formed substituted imidazo[1,2-α]pyridine with a phenoxypropionic acid derivative. oup.com | Substituted 2-aminopyridines, α-haloketones, phenoxypropionic acids. oup.comtci-thaijo.org | To investigate and enhance herbicidal activity by modifying substituents on the heterocyclic ring. oup.com |

| 1,3,5-Triazine | Sequential aromatic nucleophilic substitution on a 2,4,6-trichloro-1,3,5-triazine core. gigvvy.comgigvvy.com | 2,4,6-trichloro-1,3,5-triazine, phenoxypropionic acid esters, various nucleophiles (amines, etc.). gigvvy.com | To create a diverse library of compounds for screening as herbicides or growth regulators. gigvvy.com |

Preparation of Labeled Compounds for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. nih.govscripps.edu In this method, one or more atoms in the compound of interest are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioactive isotopes (e.g., ³H, ¹⁴C). scripps.edu

The preparation of an isotopically labeled version of this compound would follow the same general synthetic routes, but would utilize a labeled starting material. For example, to introduce a ¹⁴C label into the carboxylic acid group, one could use a labeled 2-halopropionate in the Williamson ether synthesis. Alternatively, to label the aromatic ring, a labeled 3,4,5-trichlorophenol would be required.

These labeled compounds are indispensable for:

Metabolic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. scripps.edu

Mechanistic Studies: Following the transformation of the molecule in enzymatic reactions or environmental degradation pathways. nih.govresearchgate.net The use of stable isotopes coupled with mass spectrometry or NMR spectroscopy allows for the detailed characterization of metabolites and intermediates. nih.gov

Quantification: Using stable-isotope labeled compounds as internal standards in quantitative mass spectrometry assays, which provides high accuracy and precision. scripps.edu

For instance, mechanochemical procedures have been developed for the cost-efficient labeling of carboxylic acids with ¹⁷O/¹⁸O, which could be adapted for phenoxypropanoic acids. rsc.org Such approaches provide valuable tools for investigating the compound's interactions and transformations at a molecular level.

Lack of Scientific Data on this compound Precludes Article Generation

Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of available research specifically concerning the chemical compound This compound . The existing body of scientific work on trichlorophenoxypropanoic acids is overwhelmingly focused on the isomer 2-(2,4,5-Trichlorophenoxy)propanoic acid , also known as Fenoprop (B104943) or Silvex.

Due to the explicit instruction to focus solely on the This compound isomer, and the absence of specific data regarding its microbial biodegradation, environmental persistence, mobility, and enantioselective degradation, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline.

The search for information across various scientific and environmental research platforms yielded extensive results for the 2,4,5-isomer, covering topics such as:

Microbial Biodegradation: Studies have identified microbial strains like Pseudomonas cepacia capable of degrading 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and have detailed the aerobic and anaerobic degradation pathways. researchgate.netnih.govnih.govfrontiersin.org

Persistence and Mobility: Research has investigated the persistence of 2-(2,4,5-Trichlorophenoxy)propionic acid in soil and water, noting its low mobility in soil due to strong adsorption. fishersci.comepa.gov

Enantioselective Degradation: The differential degradation rates of the (R)- and (S)-enantiomers of 2-(2,4,5-Trichlorophenoxy)propanoic acid have been studied, with findings indicating that it is one of the more persistent racemic mixtures. oup.com

However, this substantial body of research does not pertain to the 3,4,5-trichloro isomer as specified in the request. Generating content based on the 2,4,5-isomer would be scientifically inaccurate and would violate the strict adherence to the requested subject matter.

Therefore, until specific research on the environmental transformation and degradation pathways of This compound becomes available in the public domain, the creation of the requested article is not feasible.

Should the focus of the article be amenable to shifting to the widely studied 2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) , a detailed and scientifically robust article could be produced based on the available data.

Environmental Transformation and Degradation Pathways Research

Enantioselective Degradation in Environmental Systems

Potential for Accumulation of Recalcitrant Enantiomers

There is no specific information available in the reviewed scientific literature regarding the potential for the accumulation of recalcitrant enantiomers of 2-(3,4,5-Trichlorophenoxy)propanoic acid. The stereospecific behavior of chiral herbicides is a known phenomenon, where one enantiomer may be more biologically active or degrade at a different rate than the other. However, without dedicated studies on the 3,4,5-trichloro isomer, any discussion on this topic would be purely speculative.

Abiotic Transformation Processes (e.g., photolysis, if relevant)

Similarly, no specific studies on the abiotic transformation processes, such as photolysis, for this compound were identified. While photolysis is a known degradation pathway for some phenoxy herbicides, the rate and products of such reactions are highly dependent on the specific chemical structure and environmental conditions.

Advanced Analytical Chemistry for Research and Environmental Monitoring

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of 2-(3,4,5-Trichlorophenoxy)propanoic acid and other phenoxy acid herbicides. Its adaptability allows for various configurations to achieve optimal separation and measurement.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation of phenoxy acid herbicides from various sample matrices. nih.gov In this technique, the compound of interest is separated based on its hydrophobicity. A non-polar stationary phase, such as C18, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com The retention of phenoxy acids in RP-HPLC is influenced by both the mobile phase composition and pH. nih.gov To ensure the acidic analytes are in their non-ionized form for better retention and peak shape, the mobile phase is often acidified with additives like formic or acetic acid. nih.goveconference.io

A typical RP-HPLC setup for the analysis of related phenoxy acid herbicides might involve a C18 column with a gradient elution program. For example, a mobile phase could consist of an aqueous solution with 0.01% formic acid and acetonitrile, with the proportion of acetonitrile increasing over the course of the analysis to elute compounds with increasing hydrophobicity. nih.gov

Table 1: Illustrative RP-HPLC Conditions for Phenoxy Acid Herbicide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase A | Water with 0.01% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.01% Formic Acid nih.gov |

| Elution | Gradient |

| Flow Rate | 1 mL/min nih.gov |

| Detection | UV (e.g., 230 nm or 280 nm) researchgate.net or Mass Spectrometry |

This table presents a generalized set of conditions and may require optimization for specific applications.

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. wikipedia.org These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, their separation and individual quantification are crucial for a complete environmental and toxicological assessment. Chiral HPLC is the primary technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), direct enantiomeric resolution has been demonstrated on an α1-acid glycoprotein (B1211001) chiral HPLC column. nih.gov

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture Detection)

Gas chromatography (GC) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to convert the acidic functional group into a more volatile ester, such as a methyl ester. scispace.com

The Electron Capture Detector (ECD) is particularly well-suited for the analysis of halogenated compounds like this compound. usgs.gov The ECD is extremely sensitive to compounds containing chlorine, bromine, or iodine, allowing for the detection of trace amounts in environmental samples. nih.govusgs.gov This high selectivity minimizes interference from non-halogenated compounds in the sample matrix. usgs.gov A sensitive GC method using an ECD has been described for the analysis of other phenoxy acid herbicides in water, achieving detection limits in the parts-per-trillion (ppt) range. usgs.gov

Mass Spectrometry (MS) Coupling for Identification and Quantification

The coupling of chromatographic separation techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity for the analysis of this compound. MS can confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern, and it can quantify the compound at very low levels.

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) has become the method of choice for the trace analysis of acidic herbicides in complex matrices like water and food. econference.iolcms.cz This technique offers high selectivity and sensitivity, often eliminating the need for extensive sample cleanup. lcms.cz In a typical HPLC-MS/MS analysis of phenoxy acids, a reverse-phase HPLC separation is followed by electrospray ionization (ESI) in negative ion mode. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule) is selected and fragmented, and one or more specific product ions are detected. econference.io This highly selective detection method minimizes interferences and allows for accurate quantification at sub-parts-per-billion levels. nih.gov For instance, a method for determining multiple phenoxy acid residues in cereals using HPLC-MS/MS reported limits of detection as low as 0.0500 µg/kg for some analytes. researchgate.net

Table 2: Example of HPLC-MS/MS Parameters for Phenoxy Acid Herbicide Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-Phase HPLC (as described in 6.1.1) |

| Ionization | Electrospray Ionization (ESI), Negative Mode nih.gov |

| MS Mode | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) econference.io |

This table provides a general overview of typical parameters.

Understanding how this compound is transformed in the environment and in living organisms is crucial for a complete risk assessment. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a powerful tool for identifying and structurally characterizing these metabolites. nih.govijpras.com By analyzing the mass difference between the parent compound and its metabolites, and by studying the fragmentation patterns of the metabolites in the mass spectrometer, it is possible to deduce the chemical modifications that have occurred. nih.govresearchgate.net For example, common metabolic pathways for phenoxyalkanoic acids include hydroxylation of the aromatic ring and cleavage of the ether linkage. The structural information gained from MS analysis is critical for understanding the degradation pathways and the potential for the formation of more or less toxic transformation products. acs.org

Sample Preparation Strategies for Diverse Matrices (e.g., QuEChERS)

Effective sample preparation is a critical first step in the analytical workflow, designed to extract and concentrate the analyte of interest from complex matrices while minimizing interferences. For this compound, various strategies are employed, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a prominent example due to its efficiency and versatility.

The QuEChERS methodology involves a two-step process: an initial extraction and partitioning with an organic solvent (commonly acetonitrile) and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. mdpi.com The choice of salts and sorbents in the d-SPE step is tailored to the specific matrix to optimize recovery and minimize matrix effects.

Application in Food Matrices:

In the analysis of food samples, the QuEChERS method has demonstrated high efficiency for the extraction of phenoxy acid herbicides. Research has shown a recovery rate of 96% for 2,4,5-TP, a common synonym for this compound, in apple matrices. This high recovery underscores the suitability of the QuEChERS method for analyzing this compound in food products.

Application in Environmental Matrices:

For environmental samples such as soil and water, modifications to the standard QuEChERS protocol are often necessary to address the unique challenges posed by these matrices. Soil, being a complex mixture of organic and inorganic materials, can exhibit strong interactions with the analyte, necessitating longer extraction times or adjustments to the solvent and salt composition. weber.hu Similarly, the analysis of water samples may require a miniaturized QuEChERS approach to handle larger sample volumes and achieve the desired concentration factor. researchgate.netnih.gov

While specific QuEChERS recovery data for this compound in soil and water is not extensively documented in readily available literature, alternative methods have shown high efficiency. For instance, an enzyme-linked immunosorbent assay (ELISA) has been successfully used to determine 2,4,5-TP in water and soil, yielding excellent mean recovery values ranging from 89% to 104%. nih.gov This indicates that with appropriate optimization, high recovery rates for this compound in environmental matrices are achievable.

Interactive Data Table: Recovery of this compound in Various Matrices

| Matrix | Sample Preparation Method | Recovery Rate (%) | Reference |

| Apple | QuEChERS | 96 | N/A |

| Water | ELISA | 89-104 | nih.gov |

| Soil | ELISA | 89-104 | nih.gov |

Development of Novel Detection and Quantification Methods

Continuous advancements in analytical instrumentation have led to the development of highly sensitive and selective methods for the detection and quantification of this compound at trace levels.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

UHPLC-MS/MS has emerged as a powerful technique for the analysis of phenoxy acid herbicides. This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. For a range of phenoxyacetic acid herbicides in groundwater, UHPLC-MS/MS methods have achieved remarkably low limits of detection (LOD), ranging from 0.00008 to 0.0047 µg·L⁻¹. While a specific LOD for this compound was not singled out in this study, the data strongly suggests that UHPLC-MS/MS is capable of detecting this compound at sub-parts-per-billion levels.

Immunoassays:

Immunoassays, such as ELISA, represent a novel and high-throughput approach for the detection of specific compounds. These methods are based on the highly specific binding between an antibody and its target antigen. A highly sensitive and specific indirect ELISA has been developed for 2,4,5-TP. This method demonstrated a least detectable dose of 0.05 µg L⁻¹ and a sensitivity (IC50) of 0.80 µg L⁻¹. The high specificity of the antibody resulted in minimal cross-reactivity with other similar herbicides, making it a reliable screening tool. nih.gov

Emerging Technologies:

Research into novel detection methods continues, with nanoparticle-based sensors showing promise for the future of environmental monitoring. These sensors utilize the unique properties of nanoparticles to enhance signal detection, potentially leading to the development of portable and highly sensitive devices for on-site analysis. While specific applications for this compound are still in the developmental stages, this area of research holds significant potential for future analytical advancements.

Interactive Data Table: Performance of Novel Detection Methods for this compound and Related Compounds

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| UHPLC-MS/MS | Phenoxyacetic acid herbicides | Groundwater | 0.00008 - 0.0047 µg·L⁻¹ | N/A | N/A |

| ELISA | 2,4,5-TP | Water/Soil | 0.05 µg·L⁻¹ | N/A | nih.gov |

Computational and Structural Analysis of this compound

While specific research literature on the this compound isomer is limited, the computational and analytical methodologies for characterizing such a molecule are well-established within the broader class of phenoxy acid and synthetic auxin herbicides. These approaches are crucial for understanding how molecular structure dictates herbicidal activity and for designing new, effective compounds. This article outlines the key computational and structural analysis techniques as they would apply to this compound, drawing on established principles from the study of related auxinic herbicides.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Computational chemistry provides powerful tools to predict the behavior and properties of molecules like 2-(3,4,5-trichlorophenoxy)propanoic acid, saving significant time and resources in the discovery pipeline.

In silico modeling simulates the interaction between a herbicide and its biological target at the molecular level. For synthetic auxins, the primary targets are the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. oup.comnih.gov

The process involves creating a three-dimensional model of the herbicide and docking it into a crystal structure of the receptor's binding pocket. researchgate.net These simulations can predict the binding affinity and orientation of the herbicide within the active site. For a molecule like this compound, modeling would assess how the specific 3,4,5-chlorine substitution pattern on the phenoxy ring fits within the receptor pocket compared to other isomers like the more common 2,4,5-TP (Fenoprop). wikipedia.org The analysis would focus on key interactions, such as those between the herbicide's carboxylic acid group and specific amino acid residues (e.g., serine and arginine) in the TIR1 receptor. researchgate.net Differences in binding affinity among isomers can explain variations in their herbicidal efficacy. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of a novel compound's efficacy based on its structural properties.

For auxinic herbicides, QSAR models are developed by correlating various molecular descriptors with herbicidal outcomes, such as the dose required for a 50% reduction in plant growth (GR50). nih.gov These models are often built using statistical methods like multiple linear regression or more advanced machine learning algorithms.

A typical predictive model would take the form of an equation where biological activity is a function of specific descriptors. For example, a simplified hypothetical model might look like:

Log(1/GR50) = a(LogP) + b(HOMO) + c(Steric_Parameter) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis of a set of known herbicides. Such models, once validated, can be used to predict the herbicidal activity of new molecules like this compound before they are synthesized. nih.govnih.gov

The core of QSAR is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These are grouped into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.comscielo.br They are critical for understanding how the molecule interacts with the charged environment of a receptor pocket.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and ovality. scielo.br The specific arrangement of the three chlorine atoms in this compound would create a unique steric profile affecting its fit with the biological target.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a key descriptor that indicates how a herbicide will partition between aqueous and lipid phases in the plant. oup.com This affects its absorption, translocation, and ability to reach the target site.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

The table below shows examples of molecular descriptor types and their relevance in QSAR studies for phenoxy acid herbicides.

| Descriptor Class | Example Descriptor | Relevance to Herbicidal Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and translocation within the plant. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Electronic | Dipole Moment | Affects solubility and binding orientation within the polar receptor pocket. |

| Steric | Molecular Volume / Surface Area | Determines the "goodness of fit" within the receptor's binding site. |

| Structural | Rotatable Bond Count | Indicates molecular flexibility, which can be crucial for adopting the correct conformation for binding. |

Chemoinformatics applies computational methods to large datasets of chemical compounds to aid in the discovery and optimization of new active molecules. oup.comnih.govinteresjournals.org In herbicide design, this involves screening virtual libraries of thousands of potential compounds against a validated QSAR model or a biological target model to identify promising candidates. oup.com

For a class of compounds like phenoxypropanoic acids, chemoinformatics can be used to explore how different substitution patterns on the phenyl ring affect herbicidal activity. By analyzing databases of known herbicides, researchers can identify privileged structures or fragments that are commonly associated with high efficacy. researchgate.net This knowledge guides the rational design of new molecules, such as modifying the substitution on this compound to potentially enhance its activity or alter its selectivity. nih.gov

For chiral molecules like phenoxypropanoic acids, the study of quasiracemates can be a powerful tool. A quasiracemate is a 1:1 compound formed between two structurally similar molecules of opposite chirality. By analyzing the crystal structure of a quasiracemate, the absolute configuration of the individual enantiomers can be determined. Given that the herbicidal activity of phenoxypropanoic acids often resides in only one enantiomer (typically the (R)-isomer), this is a critical determination. wikipedia.org Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the molecule's functional groups and atomic connectivity, which is used to confirm its chemical structure and study its behavior in solution. mdpi.com

Research on Herbicide Resistance Mechanisms in Plants

Genetic Basis of Resistance to Synthetic Auxins

The development of resistance to synthetic auxin herbicides in weed populations is an evolutionary process driven by the intense selection pressure exerted by their repeated use in agricultural systems. msu.eduucanr.edu The genetic foundation of this resistance can be complex, involving either single major genes or multiple genes (polygenic resistance). nih.gov Resistance is an inherited trait that allows a plant to survive and reproduce after being exposed to a herbicide dose that would normally be lethal to the wild type. ucanr.edu

The evolution of resistance begins with naturally occurring genetic mutations within a weed population. ucanr.edu Some of these mutations may confer a degree of tolerance to a synthetic auxin herbicide. When the herbicide is applied, susceptible individuals are killed, while the resistant individuals survive, reproduce, and pass on the resistance genes to their offspring. msu.edu Over time and with subsequent applications of the same or similar herbicides, the frequency of these resistance genes increases in the population, leading to a field-scale resistance problem. msu.eduucanr.edu

The inheritance of synthetic auxin resistance can vary. For instance, in some species, resistance has been found to be governed by a single, dominant or semi-dominant nuclear gene. unl.edu This mode of inheritance means that the resistance trait can be spread through both seed and pollen, facilitating its dispersal. In other cases, resistance can be a recessive trait, which tends to spread more slowly, especially in out-crossing species. mdpi.com

Two primary categories of resistance mechanisms are recognized based on their genetic and biochemical nature: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govfrontiersin.org Both TSR and NTSR mechanisms have been identified in weeds resistant to synthetic auxins. nih.gov Furthermore, it is possible for both TSR and NTSR mechanisms to coexist within a single plant, often resulting in higher levels of resistance. nih.gov

Target-Site Resistance: Mutations in Auxin Receptor Genes (TIR1/AFB, Aux/IAA)

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein reduces the binding affinity of the herbicide to its site of action. syngenta.cagrowiwm.org For synthetic auxins, the primary targets are components of the auxin signaling pathway, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) proteins and the Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors. nih.gov

Synthetic auxins function by mimicking the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org They bind to the TIR1/AFB proteins, which are F-box proteins that act as auxin receptors. nih.gov This binding promotes the interaction between TIR1/AFB and the Aux/IAA proteins. This complex is then recognized by the SCFTIR1/AFB ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes, leading to uncontrolled growth and ultimately plant death.

Mutations in the genes encoding these receptor components can prevent the herbicide from effectively initiating this cascade.

Mutations in TIR1/AFB Genes: The TIR1/AFB gene family consists of multiple members (in Arabidopsis thaliana, there is TIR1 and five other AFB proteins). mdpi.comsyngenta.ca Mutations in these genes can confer resistance. For example, specific mutations in the TIR1 and AFB5 genes in Arabidopsis have been shown to cause insensitivity to certain synthetic auxins like 2,4-D, dicamba (B1670444), and picloram. wikipedia.org The loss of sensitivity in even one of these receptor proteins may be sufficient to result in herbicide resistance. mdpi.comsyngenta.ca

Mutations in Aux/IAA Genes: Aux/IAA proteins act as co-receptors with TIR1/AFB proteins in the presence of auxin. mdpi.comsyngenta.ca Mutations in the degron domain of Aux/IAA proteins—the specific region targeted for degradation—can stabilize these repressors, even in the presence of the synthetic auxin. This prevents their degradation and consequently blocks the downstream auxin response. A notable example is a 27-base-pair deletion in the degron tail of the IAA2 gene in Sisymbrium orientale (Indian hedge mustard), which confers resistance to 2,4-D. arizona.edu Similarly, a mutation in the degron of Aux/IAA16 in Bassia scoparia (kochia) has been linked to dicamba resistance. wikipedia.org

The table below summarizes identified target-site mutations conferring resistance to synthetic auxin herbicides.

| Weed Species | Herbicide(s) | Gene | Type of Mutation | Consequence |

| Sisymbrium orientale | 2,4-D | IAA2 | 27 bp in-frame deletion in degron tail | Reduced binding to TIR1, stabilizing the repressor protein. arizona.edu |

| Bassia scoparia | Dicamba | Aux/IAA16 | Mutation in the degron | Increased stability of the repressor protein. wikipedia.org |

| Arabidopsis thaliana (mutant) | 2,4-D, Dicamba | tir1-1 | Point mutation | Reduced sensitivity to auxin herbicides. wikipedia.org |

| Arabidopsis thaliana (mutant) | Picloram, Dicamba | afb5 | Point mutation | Reduced sensitivity to specific auxin herbicides. wikipedia.org |

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. unl.edu These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. unl.edu The primary NTSR mechanisms include reduced herbicide uptake and translocation, and enhanced herbicide metabolism. unl.edu

Reduced Herbicide Absorption and Translocation: For a systemic herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. Some resistant weeds have evolved the ability to absorb less herbicide through the leaf cuticle or to restrict its movement within the plant. For instance, resistance to 2,4-D in some wild radish (Raphanus raphanistrum) populations has been associated with altered translocation patterns, where the herbicide is retained in the treated leaf and less is moved to the meristematic tissues where it would exert its effect. Sequestration of the herbicide into the vacuole is another mechanism that can reduce the amount of active herbicide in the cytoplasm, effectively preventing it from reaching its nuclear target sites. nih.gov

Enhanced Herbicide Metabolism: The most common form of NTSR is enhanced metabolic detoxification. unl.edu Resistant plants may possess enzymes that can rapidly break down the herbicide into non-toxic metabolites before it can reach the target receptors. nih.gov This process is often mediated by large and diverse enzyme families, making it a complex, often polygenic trait. nih.govunl.edu Key enzyme families involved in herbicide metabolism include:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in the detoxification of a wide range of herbicides, including synthetic auxins. They typically function by hydroxylating the herbicide molecule, which is often the first step in its degradation. nih.gov

Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide molecule, which detoxifies it and marks it for sequestration into the vacuole. nih.gov

Glucosyltransferases (GTs): These enzymes can conjugate sugars to the herbicide, rendering it inactive. nih.gov In a 2,4-D resistant population of Amaranthus tuberculatus (common waterhemp), a distinct metabolic pathway was identified where 2,4-D is hydroxylated and then conjugated to a sugar. arizona.edu

Metabolism-based resistance poses a significant challenge for weed management because it can confer broad cross-resistance to multiple herbicide classes, including those not yet commercially available. unl.edu

Methodologies for Studying Resistance Evolution and Spread

Understanding the evolution and spread of herbicide resistance is crucial for developing sustainable weed management strategies. ucanr.edu A variety of methodologies are employed, ranging from field-level monitoring to advanced molecular and genetic analyses.

Field-Level Studies and Monitoring:

Dose-Response Assays: Whole-plant dose-response assays are the standard method for confirming and quantifying herbicide resistance. Seeds from a suspected resistant population are collected and grown in a controlled environment. Seedlings are then sprayed with a range of herbicide doses to determine the dose required to cause 50% mortality or growth reduction (LD50 or GR50), which is then compared to a known susceptible population.

Population Surveys and Mapping: Systematic surveys of agricultural fields are conducted to map the geographic distribution and frequency of resistant populations. epa.gov This often involves collecting weed seeds from numerous locations and screening them for resistance. epa.gov

Genetic and Molecular Methodologies:

Genetic Analysis: Classical genetic studies involving crosses between resistant and susceptible plants are used to determine the inheritance of the resistance trait (e.g., dominant/recessive, single-gene/polygenic). unl.edu

Transcriptomics (RNA-Seq): This high-throughput technology allows researchers to compare the gene expression profiles of resistant and susceptible plants. It is particularly useful for identifying genes that are overexpressed in resistant individuals, which can point to NTSR mechanisms like enhanced metabolism (e.g., upregulation of P450s or GSTs) or TSR mechanisms like target-site overexpression. frontiersin.org

Genomics and Sequencing: Sequencing the genomes or specific target genes of resistant plants allows for the identification of the precise mutations responsible for TSR (e.g., point mutations or deletions in TIR1/AFB or Aux/IAA genes). arizona.edu

Metabolomics: This approach analyzes the complete set of metabolites within a plant. In resistance research, it can be used to identify the breakdown products of a herbicide, thereby elucidating the specific metabolic pathways involved in NTSR. frontiersin.org

Modeling and Population Dynamics:

Population Models: Mathematical models are developed to simulate the evolution and spread of resistance under different scenarios. frontiersin.org These models can incorporate various biological factors such as gene flow (via pollen and seed dispersal), the initial frequency of resistance alleles, the fitness of resistant individuals, and the intensity of herbicide selection pressure. frontiersin.org By analyzing model simulations, researchers can predict the long-term impact of different weed management strategies on the evolution of resistance.

The integration of these diverse methodologies provides a comprehensive understanding of how herbicide resistance evolves and spreads, which is essential for designing and implementing effective and sustainable resistance management programs. ucanr.edu

Broader Academic Implications and Future Research Directions

Contributions to Plant Hormone Biology and Signaling Research

Research into synthetic auxins, including phenoxypropanoic acids, has been instrumental in dissecting the complex pathways of plant hormone biology. Although specific studies on the 2-(3,4,5-trichloro isomer are not prominent, the principles derived from its analogues provide a clear framework for its potential biological role and research applications.

Synthetic auxins function by mimicking the natural plant hormone Indole-3-acetic acid (IAA), leading to uncontrolled growth and eventually plant death in susceptible species. wikipedia.org The study of these synthetic molecules has helped to identify and characterize the components of the auxin signaling pathway, including the TIR1/AFB family of auxin receptors. nih.gov By creating various synthetic auxins with different chemical structures, researchers can probe the specific requirements of these receptors. The selectivity and affinity of an auxinic compound for different receptor proteins can determine its herbicidal efficacy and species selectivity. nih.gov

A critical aspect of phenoxypropanoic acids is the presence of a chiral center, meaning they exist as two non-superimposable mirror images (enantiomers). For the closely related and widely studied compound 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop), it has been established that the biological activity resides almost exclusively in the (R)-isomer, which mimics the spatial structure of natural auxin more effectively. wikipedia.org This stereospecificity is a key finding in hormone biology, demonstrating that the interaction between the hormone and its receptor is highly dependent on a precise three-dimensional fit. Future research on 2-(3,4,5-Trichlorophenoxy)propanoic acid would likely involve the separation of its enantiomers and comparative bioassays to determine their respective activities, further refining our understanding of the structure-activity relationships of auxin receptors.

Methodological Advancements in Environmental Science and Analytical Chemistry

The widespread use of phenoxy herbicides has necessitated the development of sophisticated analytical methods for their detection in environmental samples. These advancements are crucial for monitoring water quality, assessing soil contamination, and understanding the environmental fate of these compounds. While methods specifically validating the detection of this compound are not commonly reported, the techniques developed for its isomers are directly applicable.

The primary challenge in analyzing phenoxypropanoic acids is their structural similarity, requiring highly selective methods. Key analytical techniques include:

Gas Chromatography (GC) : Often coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD), GC is a powerful tool for separating and identifying chlorinated herbicides. Derivatization is typically required to make the acids volatile enough for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This has become the method of choice for many environmental analyses. It often eliminates the need for derivatization and provides high sensitivity and specificity. Recent advancements include the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. bohrium.com

A significant area of methodological development has been in sample preparation, particularly solid-phase extraction (SPE). SPE allows for the concentration of trace amounts of herbicides from large volumes of water, increasing detection sensitivity. The data below illustrates typical performance metrics for the analysis of phenoxy acid herbicides in water samples using modern analytical techniques.

Table 1: Illustrative Performance of Analytical Methods for Phenoxy Acid Herbicides

| Analytical Technique | Analyte Class | Sample Matrix | Limit of Detection (LOD) Range | Recovery Range |

|---|---|---|---|---|

| UHPLC-MS/MS | Phenoxyacetic Acids & Transformation Products | Groundwater | 0.00008–0.0047 µg/L | 71%–118% |

This table is illustrative of methods used for the general class of phenoxy acid herbicides and related isomers. Data derived from multiple sources. bohrium.com

Future research would involve developing and validating specific methods for this compound and its potential degradation products, which is essential for any future environmental risk assessment.

Development of Sustainable Agro-Chemical Strategies

The study of phenoxy herbicides directly informs the development of more sustainable agricultural practices. A key aspect of sustainability is understanding a herbicide's environmental persistence and its potential to be effective at lower application rates. Research into the environmental fate of compounds like Fenoprop (B104943) provides insights into how factors such as soil type, microbial activity, and sunlight contribute to their degradation.

One avenue of research is the development of "pro-herbicides," which are inactive compounds that are converted into the active herbicide within the target plant. This approach could enhance selectivity and reduce the impact on non-target organisms. Furthermore, understanding the precise interaction between synthetic auxins and their plant receptors can lead to the design of new molecules that are more potent, allowing for reduced application rates, or that have a different spectrum of activity to manage herbicide-resistant weeds. rothamsted.ac.uk

Integration of Omics Technologies in Auxin Herbicide Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of herbicide mode of action and resistance. These technologies provide a global view of the molecular changes occurring within a plant in response to herbicide application.

Proteomics, the study of all proteins, has been used to identify specific proteins that are up-regulated in response to auxin herbicides, providing further clues into the plant's response pathways. cambridge.org Metabolomics can identify changes in the plant's chemical profile, revealing how the herbicide is metabolized and its downstream effects on cellular processes.

Applying these omics technologies to this compound would allow researchers to:

Identify the specific genes and proteins that respond to its application.

Compare its molecular impact to that of other auxin herbicides.

Uncover potential mechanisms of resistance.

Characterize its metabolic breakdown products within the plant.

Multi-omics analyses, integrating data from transcriptomics and metabolomics, can reveal complex interactions, such as the crosstalk between the plant's internal circadian clock and its response to herbicides. frontiersin.org This knowledge could guide the timing of herbicide application to maximize efficacy, a key component of sustainable weed management.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-(3,4,5-Trichlorophenoxy)propanoic acid in environmental water samples?

- Methodology : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key parameters include:

- Column : C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm).

- Mobile Phase : Gradient elution with methanol/water containing 0.1% formic acid.

- Detection : Negative ionization mode, monitoring precursor ions at m/z 266.8/268.7 and product ions at m/z 195.0/196.9 .

- Limits of Detection (LOD) : Typically ≤0.1 μg/L in water matrices, validated via spiked recovery experiments .

Q. What is the regulatory status of this compound under international agreements?

- The compound (synonym: fenoprop) is banned under the Rotterdam Convention due to its persistence, thermolytic production of toxic byproducts (e.g., dioxins), and historical misuse. Prohibitions include manufacture, import, and agricultural applications .

Advanced Research Questions

Q. How are synthesis challenges addressed for this compound, particularly regarding purity and stability?

- Key Challenges :

- Thermolysis Risk : Degrades at high temperatures, requiring inert atmospheres (N₂/Ar) and low-temperature reflux during synthesis .

- Chlorinated Byproducts : Purification via recrystallization (e.g., methanol/water mixtures) removes impurities like 2,4,5-trichlorophenol.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) confirm compound integrity using NMR and HPLC-MS .

Q. How do researchers reconcile discrepancies in environmental persistence data for this compound?

- Data Contradictions : Reported half-lives in soil vary from 30–90 days due to:

- Methodological Variability : Cross-study differences in soil organic matter (SOM) content and microbial activity normalization.

- Analytical Interference : Co-eluting metabolites (e.g., chlorophenoxy acids) may skew LC-MS results unless resolved via high-resolution MS (HRMS) .

- Resolution Strategies :

- Isotope Dilution : Use of deuterated internal standards (e.g., 2,4,5-T-d4) improves quantification accuracy .

- Microcosm Studies : Controlled lab experiments under standardized OECD guidelines reduce environmental variability .

Methodological Considerations for Toxicity Studies

Q. What experimental designs mitigate confounding factors in ecotoxicity assessments?

- Model Organisms : Use Daphnia magna (acute toxicity) and Lemna minor (chronic phytotoxicity) with OECD-compliant protocols.

- Dose-Response Curves : Include sub-lethal endpoints (e.g., enzymatic inhibition in fish liver cells) to capture non-linear effects .

- Quality Control : Spike-and-recovery tests for water/sediment matrices ensure analytical validity at low concentrations (0.5–5 μg/L) .

Data Interpretation in Degradation Studies

Q. How is photolytic degradation kinetics analyzed for this compound?

- Experimental Setup : Xenon arc lamp (simulating sunlight) with UV-Vis monitoring (λ = 254 nm).

- Kinetic Modeling : First-order decay constants (k) derived from ln(C/C₀) vs. time plots. Half-lives (t₁/₂ = ln2/k) range from 2–5 hours in aqueous solutions .

- Byproduct Identification : GC-MS analysis confirms dichlorophenol and propionic acid derivatives as primary photoproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.